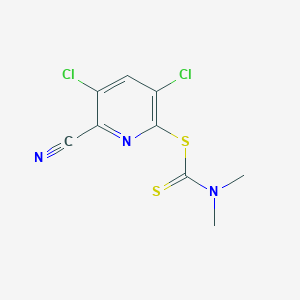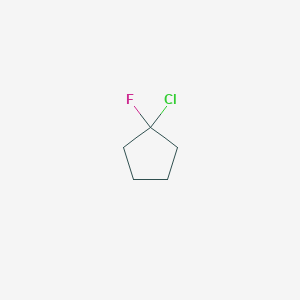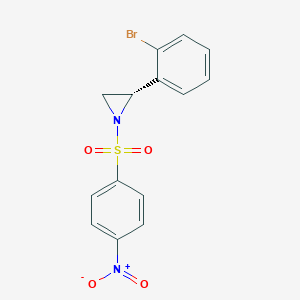![molecular formula C31H44N2O2 B12551805 1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]- CAS No. 142967-29-1](/img/structure/B12551805.png)
1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]- is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its unique substitution pattern, where two octyloxyphenyl groups are attached at the 3 and 5 positions of the pyrazole ring. This structural feature imparts distinct physical and chemical properties, making it a subject of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]- typically involves the cyclocondensation of substituted aromatic aldehydes with hydrazine derivatives. One common method includes the reaction of 4-(octyloxy)benzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone intermediate. This intermediate then undergoes cyclization to yield the desired pyrazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as vitamin B1 has been reported to enhance the yield and selectivity of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride to yield reduced pyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or nitrated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, its interaction with microbial enzymes can inhibit their function, resulting in antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole, 4-phenyl-: Another pyrazole derivative with a phenyl group at the 4 position.
1,3,5-Trisubstituted Pyrazoles: Compounds with various substituents at the 1, 3, and 5 positions, often used in medicinal chemistry.
Uniqueness: 1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]- is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of octyloxy groups enhances its solubility in organic solvents and its potential for functionalization, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
142967-29-1 |
|---|---|
Molekularformel |
C31H44N2O2 |
Molekulargewicht |
476.7 g/mol |
IUPAC-Name |
3,5-bis(4-octoxyphenyl)-1H-pyrazole |
InChI |
InChI=1S/C31H44N2O2/c1-3-5-7-9-11-13-23-34-28-19-15-26(16-20-28)30-25-31(33-32-30)27-17-21-29(22-18-27)35-24-14-12-10-8-6-4-2/h15-22,25H,3-14,23-24H2,1-2H3,(H,32,33) |
InChI-Schlüssel |
PGRNTWRDLLXNIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC(=NN2)C3=CC=C(C=C3)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H,4H-Thieno[3,4-d][1,2]oxathiin, 5,7-dimethyl-, 3-oxide](/img/structure/B12551729.png)
![3-Phenoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12551739.png)

![(2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane]](/img/structure/B12551744.png)


![1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl-](/img/structure/B12551759.png)
![N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12551770.png)

![2-[(Benzyloxy)imino]-N-methoxypropanimidoyl bromide](/img/structure/B12551779.png)
![3-{[(Benzenesulfonyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B12551795.png)
![2-(3-Thiabicyclo[3.2.0]hepta-1,4,6-trien-2-yl)-3-thiabicyclo[3.2.0]hepta-1,4,6-triene](/img/structure/B12551802.png)

